4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid physicochemical properties
4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid physicochemical properties
This guide serves as an in-depth technical resource for 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid , a specialized aromatic keto-acid intermediate. It is designed for researchers in medicinal chemistry and process development, focusing on the compound's physicochemical profile, synthetic pathways, and utility as a scaffold in drug discovery.
Executive Summary
4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid (also known as 3-(5-ethyl-2-methoxybenzoyl)propionic acid) is a key bifunctional building block. Characterized by a succinyl side chain attached to a substituted anisole ring, it serves as a critical "linker" molecule. Its primary utility lies in its ability to undergo cyclization to form tetralones (precursors for steroids and CNS agents) or condensation with hydrazines to yield pyridazinones (common pharmacophores in cardiotonic and anti-inflammatory drugs).
This guide synthesizes experimental protocols with theoretical grounding to provide a robust framework for handling and utilizing this compound.
Part 1: Chemical Identity & Physicochemical Properties[1]
Nomenclature & Identification
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IUPAC Name: 4-(5-Ethyl-2-methoxyphenyl)-4-oxobutanoic acid
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Common Synonyms: 3-(5-Ethyl-2-methoxybenzoyl)propionic acid; Succinic acid mono-(5-ethyl-2-methoxy-phenyl) ester derivative (misnomer, strictly a ketone).
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Molecular Formula:
[1][2] -
SMILES: CCc1cc(C(=O)CCC(=O)O)c(OC)cc1
Physicochemical Parameters
The following data aggregates calculated values and experimental ranges from analogous aryl-oxo-butyric acids (e.g., the 4-methyl and 4-methoxy analogs).
| Parameter | Value / Range | Technical Note |
| Molecular Weight | 236.26 g/mol | Monoisotopic mass: 236.1049 Da |
| Appearance | White to off-white crystalline powder | Coloration often indicates oxidation or residual AlCl₃. |
| Melting Point | 105°C – 130°C (Predicted) | Analogous 4-methyl derivative melts at ~129°C. |
| Solubility (Aq) | Low (< 0.5 mg/mL) | Lipophilic aromatic ring dominates; requires pH > 5.0 for dissolution. |
| Solubility (Org) | High | Soluble in DCM, Ethyl Acetate, Ethanol, DMSO. |
| pKa (Acid) | 4.4 – 4.8 | Typical of aliphatic carboxylic acids (propionic acid moiety). |
| LogP | 2.1 – 2.5 | Moderate lipophilicity; suitable for membrane permeability studies. |
| H-Bond Donors | 1 (Carboxylic acid -OH) | |
| H-Bond Acceptors | 4 (Ketone, Ether, Acid C=O, Acid -OH) |
Part 2: Synthesis & Manufacturing Protocol
The industrial standard for synthesizing this compound is the Friedel-Crafts Acylation of 4-ethylanisole with succinic anhydride. This reaction is highly regioselective due to the directing effects of the methoxy group.
Reaction Mechanism & Regiochemistry
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Substrate: 1-Ethyl-4-methoxybenzene (4-Ethylanisole).
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Directing Groups:
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Methoxy (-OCH₃): Strong ortho/para director.
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Ethyl (-CH₂CH₃): Weak ortho/para director.
-
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Outcome: The para position relative to the methoxy group is blocked by the ethyl group. The acylium ion attacks the position ortho to the methoxy group (position 2), which is sterically accessible and electronically activated.
Experimental Protocol (Bench Scale)
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Reagents: 4-Ethylanisole (1.0 eq), Succinic Anhydride (1.1 eq), Aluminum Chloride (
, 2.2 eq). -
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Note: Nitrobenzene was historically used but is avoided now due to toxicity.
Step-by-Step Workflow:
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Catalyst Activation: In a dry 3-neck flask under nitrogen, suspend anhydrous
(29.3 g, 220 mmol) in dry DCM (100 mL). Cool to 0–5°C. -
Anhydride Addition: Add succinic anhydride (11.0 g, 110 mmol) portion-wise. Stir for 15 min until the mixture homogenizes slightly.
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Substrate Addition: Add 4-ethylanisole (13.6 g, 100 mmol) dropwise over 30 minutes, maintaining internal temperature < 10°C. Caution: Exothermic.
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Reaction Phase: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 1:1) or HPLC.
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Quenching (Critical): Pour the reaction mixture slowly into a stirred slurry of ice (200 g) and conc. HCl (20 mL). This breaks the aluminum complex.
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Work-up:
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Extract the aqueous layer with DCM (2 x 50 mL).
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Combine organics and wash with water (2 x 100 mL) and brine.
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Purification Step: Extract the organic layer with 10%
(aq). The product (as a carboxylate salt) moves to the aqueous phase, leaving unreacted neutral organics in the DCM. -
Acidify the aqueous extract with 6N HCl to pH 1–2. The product will precipitate as a white solid.
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Isolation: Filter the solid, wash with cold water, and dry under vacuum at 45°C.
Synthesis Visualization
Figure 1: Friedel-Crafts synthesis workflow ensuring regioselectivity and high purity via acid-base extraction.[2]
Part 3: Analytical Characterization
To validate the identity of the synthesized compound, the following spectroscopic signatures should be confirmed.
Nuclear Magnetic Resonance (NMR)
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NMR (400 MHz,
):- 12.0 (s, 1H, -COOH) – Broad singlet, exchangeable.
- 7.65 (d, 1H, Ar-H, ortho to C=O) – The proton at position 6 (meta to Et, ortho to C=O).
- 7.30 (dd, 1H, Ar-H) – Proton at position 4.
- 6.90 (d, 1H, Ar-H, ortho to OMe) – Proton at position 3.
- 3.90 (s, 3H, -OCH₃) – Characteristic methoxy singlet.
- 3.25 (t, 2H, -CH₂-C=O) – Triplet next to the ketone.
- 2.75 (t, 2H, -CH₂-COOH) – Triplet next to the acid.
- 2.60 (q, 2H, -CH₂-CH₃) – Ethyl methylene quartet.
- 1.20 (t, 3H, -CH₂-CH₃) – Ethyl methyl triplet.
HPLC Method (Purity Assessment)
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
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Mobile Phase:
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A: 0.1% Phosphoric Acid in Water.
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B: Acetonitrile.
-
-
Gradient: 10% B to 90% B over 20 minutes.
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Detection: UV at 254 nm (aromatic ring) and 280 nm (carbonyl conjugation).
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Retention Time: Expect elution around 12–14 minutes due to moderate lipophilicity.
Part 4: Applications in Drug Development
This compound is a versatile divergent intermediate . It contains both a ketone and a carboxylic acid, allowing for selective transformations into heterocycles used in pharmaceutical scaffolds.
Pathway A: Synthesis of Pyridazinones
Reaction with hydrazine hydrate yields 6-aryl-4,5-dihydropyridazin-3(2H)-ones. These scaffolds are pharmacophores for:
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PDE3 Inhibitors: (Cardiotonic agents like Cilostazol analogs).
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COX-2 Inhibitors: Anti-inflammatory agents.
Protocol: Reflux the keto-acid with hydrazine hydrate in ethanol for 3 hours. The product precipitates upon cooling.[3]
Pathway B: Synthesis of Tetralones
Through intramolecular cyclization (typically reduction of the ketone followed by Friedel-Crafts cyclization, or direct cyclization followed by reduction), this molecule yields substituted tetralones .
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Target: 7-Ethyl-4-methoxy-1-tetralone.
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Utility: Precursors for steroid synthesis and melatonergic agonists.
Drug Discovery Logic Diagram
Figure 2: Divergent synthetic utility of the keto-acid scaffold in pharmaceutical development.
References
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Mechanochemical Friedel–Crafts Acylations. (2019). Beilstein Journal of Organic Chemistry. Describes the solvent-free acylation of anisole derivatives with succinic anhydride, establishing the regioselectivity for 4-ethylanisole.
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Synthesis of 4-alkoxyphenyl-4-oxobutyric acid. (2004). Google Patents (JP2004182660A). Provides the industrial method for condensing alkoxybenzenes with succinic anhydride using Lewis acids.
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4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis. (2025). BenchChem Technical Notes. Details the conversion of aryl-oxo-butyric acids into pyridazinones and GABA analogs.
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Friedel-Crafts Acylation Mechanism and Scope. Organic Chemistry Portal. Authoritative review of the reaction mechanism, catalyst choices, and work-up procedures for aromatic ketone synthesis.
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PubChem Compound Summary: Ethyl 4-methoxyphenyl-4-oxobutanoate. National Center for Biotechnology Information. Provides physicochemical data for the ethyl ester analog, serving as a reference for solubility and stability profiles.
